Functional Selectivity: Shift from Full Agonism to Neutral Antagonism at CB1 Receptors
The most critical differentiator for this compound is its functional activity at the CB1 receptor. The parent molecule, JWH-073, acts as a full agonist, exhibiting equivalent efficacy (Emax) to the reference agonist CP-55,940 [1]. In contrast, the 7-hydroxyindole metabolite (M4) demonstrates a complete loss of intrinsic agonist efficacy, showing no significant G-protein activation even at a high concentration of 10 μM [1]. Schild analysis further reveals it acts as a competitive neutral antagonist with a Kb of approximately 40 nM [1]. This functional switch from a full agonist to a neutral antagonist is a profound qualitative difference not shared by other major metabolites, such as M1, which retains partial agonist activity [1].
| Evidence Dimension | Intrinsic activity (Efficacy) at CB1 receptor (G-protein activation) |
|---|---|
| Target Compound Data | No intrinsic activity (Neutral Antagonist); Kb = ~40 nM |
| Comparator Or Baseline | JWH-073 (Parent): Full agonist, Emax equivalent to CP-55,940; M1 Metabolite: Partial agonist |
| Quantified Difference | Functional shift from full agonism to competitive neutral antagonism |
| Conditions | [35S]GTPγS binding assay in mouse brain homogenates; Schild analysis |
Why This Matters
This functional selectivity is essential for researchers studying CB1 antagonism or developing therapeutics for addiction and obesity, where neutral antagonism is a sought-after profile to avoid inverse agonist side effects.
- [1] Brents, L. K., et al. (2012). Monohydroxylated metabolites of the K2 synthetic cannabinoid JWH-073 retain intermediate to high cannabinoid 1 receptor (CB1R) affinity and exhibit neutral antagonist to partial agonist activity. Biochemical Pharmacology, 83(7), 952-961. View Source
